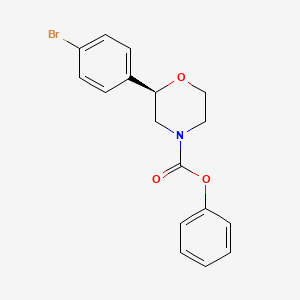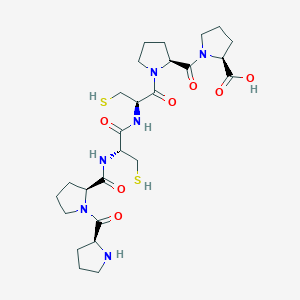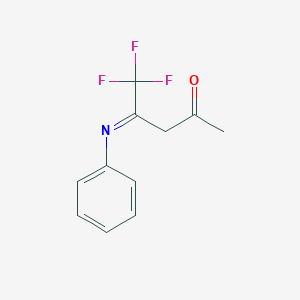![molecular formula C19H29NO3 B14200241 Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate CAS No. 922501-04-0](/img/structure/B14200241.png)
Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate is a chemical compound known for its unique structure and potential applications in various fields. This compound features an oxetane ring, which is a four-membered cyclic ether, and an ester functional group. The presence of the dimethylamino group and the phenyl ring adds to its chemical versatility and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a halohydrin or an epoxide.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using a phenyl halide and a Lewis acid catalyst.
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine and a suitable leaving group.
Esterification: The final step involves the esterification of the oxetane ring with ethyl acetate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反応の分析
Types of Reactions
Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxetane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the ester group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions include various oxetane derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The dimethylamino group and the ester functional group play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)propanoate: Similar structure with a propanoate ester group instead of an acetate group.
Methyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate: Similar structure with a methyl ester group instead of an ethyl ester group.
Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)butanoate: Similar structure with a butanoate ester group instead of an acetate group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
特性
CAS番号 |
922501-04-0 |
|---|---|
分子式 |
C19H29NO3 |
分子量 |
319.4 g/mol |
IUPAC名 |
ethyl 2-[3-[4-[4-(dimethylamino)butyl]phenyl]oxetan-3-yl]acetate |
InChI |
InChI=1S/C19H29NO3/c1-4-23-18(21)13-19(14-22-15-19)17-10-8-16(9-11-17)7-5-6-12-20(2)3/h8-11H,4-7,12-15H2,1-3H3 |
InChIキー |
JBGWTCZSBQRPGV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1(COC1)C2=CC=C(C=C2)CCCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B14200185.png)
![Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]-](/img/structure/B14200205.png)

![1-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-phenylheptan-1-one](/img/structure/B14200217.png)
![4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14200224.png)







